molecular formula C4H5F3OS B6299289 1-Trifluoromethylsulfanyl-propan-2-one CAS No. 42105-30-6

1-Trifluoromethylsulfanyl-propan-2-one

Cat. No.: B6299289
CAS No.: 42105-30-6
M. Wt: 158.14 g/mol
InChI Key: INWKNMFZRQVEOE-UHFFFAOYSA-N
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Description

1-Trifluoromethylsulfanyl-propan-2-one is an organic compound with the molecular formula C4H5F3OS and a molecular weight of 158.14 g/mol This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a propan-2-one backbone

Preparation Methods

The synthesis of 1-Trifluoromethylsulfanyl-propan-2-one typically involves the reaction of 1-chloropropan-2-one with trifluoromethanesulfenyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.

Chemical Reactions Analysis

1-Trifluoromethylsulfanyl-propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in alcohols.

Scientific Research Applications

1-Trifluoromethylsulfanyl-propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced properties.

Mechanism of Action

The mechanism of action of 1-Trifluoromethylsulfanyl-propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects.

Comparison with Similar Compounds

1-Trifluoromethylsulfanyl-propan-2-one can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-(trifluoromethylsulfanyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3OS/c1-3(8)2-9-4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWKNMFZRQVEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286957
Record name 1-[(Trifluoromethyl)thio]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42105-30-6
Record name 1-[(Trifluoromethyl)thio]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42105-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Trifluoromethyl)thio]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-propanone (0.25 mole), ethanol (0.49) and dichloromethane (75 ml) was introduced into a sealed and pressure tested vessel having a volume of about 500 ml under reduced pressure. Trifluoromethanesulfenyl chloride (0.22 mole) was then added to the cooled, evacuated vessel. The vessel was warmed to about 25°C and then rocked for five days. The vessel was vented through a cold gas trap (-78°C) to trap any unreacted trifluoromethylsulfenyl chloride gas and then through a scrubbing system to remove the vented hydrogen chloride gas. Residual liquid was transferred to a flask and distilled to give about 24 g of 1-trifluoromethylthio-2-propanone. The structure of the purified product (b.p. 51°-52°C/22 mm Hg) was confirmed by spectral and elemental analyses.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two

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